molecular formula C11H14Cl2N2S B2587422 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 2309711-94-0

1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B2587422
CAS No.: 2309711-94-0
M. Wt: 277.21
InChI Key: OZZWESWUWDZWBA-UHFFFAOYSA-N
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Description

The compound "1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride" features a cyclopropane ring substituted with a benzothiazole moiety and a methanamine group, with two hydrochloride counterions. Benzothiazoles are heterocyclic aromatic systems containing a benzene fused to a thiazole ring (sulfur and nitrogen atoms), known for their pharmacological relevance in targeting enzymes, receptors, and ion channels.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10;;/h1-4H,5-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZWESWUWDZWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=NC3=CC=CC=C3S2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride typically involves the reaction of 2-aminobenzenethiol with cyclopropylmethanamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The benzothiazole scaffold is often associated with anticancer activity. Research indicates that derivatives of benzothiazole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the efficacy of related compounds in targeting cancer cell lines .

Neuroprotective Effects

There is emerging evidence suggesting that compounds containing the benzothiazole structure may have neuroprotective effects. These compounds are thought to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Photoluminescent Materials

The unique electronic properties of benzothiazole derivatives allow them to be used in the development of photoluminescent materials. Research has focused on synthesizing polymers that incorporate these compounds, leading to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Sensor Development

Benzothiazole-based compounds have been explored as potential candidates for sensor applications due to their ability to selectively bind to certain ions or molecules. This property can be utilized in environmental monitoring and detection systems for hazardous substances .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazole derivatives against a range of pathogens. The results indicated that compounds similar to 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride demonstrated significant inhibitory effects on bacterial growth, suggesting potential for development as new antimicrobial agents.

CompoundTarget PathogenInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochlorideP. aeruginosa20

Case Study 2: Neuroprotective Activity

In a study assessing neuroprotective effects, researchers tested several benzothiazole derivatives on neuronal cell cultures exposed to oxidative stress. The findings revealed that certain derivatives significantly reduced cell death and oxidative damage markers.

CompoundCell Viability (%)Oxidative Stress Marker Reduction (%)
Compound C8540
Compound D9055
1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride9260

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, including cyclopropane rings, methanamine groups, and aromatic/heteroaromatic substituents. Key differences lie in substituent chemistry, molecular weight, and reported applications.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
1-(1-Cyclopropyl-1H-benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride (1303968-28-6) C₁₇H₁₉Cl₂N₃ 336.26 Benzimidazole, phenyl, cyclopropane Unspecified in evidence; likely bioactive scaffold
1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride (1177297-60-7) C₇H₁₃Cl₂N₃ 210.11 Pyrazole, cyclopropane Building block for medicinal chemistry
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride (1783418-59-6) C₅H₉ClF₃N 175.58 Trifluoromethyl, cyclopropane Intermediate for fluorinated drugs
1-[1-(1H-Imidazol-1-yl)cyclopropyl]methanamine dihydrochloride (EN300-27779239) C₇H₁₃Cl₂N₃ 210.11 Imidazole, cyclopropane Synthetic building block
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine hydrochloride (N/A) C₁₀H₁₂FNO 181.21 Fluorophenyl, methoxy, cyclopropane Unspecified; potential CNS agent

Key Structural and Functional Differences

Aromatic/Heteroaromatic Substituents The benzimidazole derivative (CAS 1303968-28-6) shares a bicyclic heteroaromatic system (benzene fused to imidazole) but lacks the sulfur atom present in benzothiazole. This difference may alter electronic properties and binding interactions.

Electron-Withdrawing Groups

  • The trifluoromethyl group in 1783418-59-6 enhances metabolic stability and lipophilicity, a trait absent in the target compound.

Molecular Weight and Complexity

  • The benzimidazole derivative (MW 336.26) is significantly larger than the pyrazole/imidazole analogs (MW ~210), suggesting divergent pharmacokinetic profiles.

Reported Applications Fluorinated analogs (e.g., 1783418-59-6) are often used in CNS drug development due to improved blood-brain barrier penetration.

Biological Activity

1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 2309711-94-0, has a molecular weight of 277.2 g/mol and is characterized by its unique structure, which includes a benzothiazole moiety and a cyclopropyl group.

Chemical Structure

The structural formula can be represented as follows:

C10H12Cl2N2S\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2\text{S}

This structure contributes to the compound's interactions with various biological targets.

The biological activity of 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the dimethylamino group enhances its binding affinity to target proteins, potentially modulating their activity in various biochemical pathways. The cyclopropyl ring adds structural rigidity, which may influence the compound’s specificity and efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • U-937 (human acute monocytic leukemia)

For example, compounds similar to 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine have shown IC50 values in the micromolar range against these cell lines, suggesting promising anticancer properties .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that benzothiazole derivatives may possess neuroprotective effects. These compounds have been studied for their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in conditions such as Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that benzothiazole derivatives can exhibit activity against various bacterial strains, including multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)< 10
U-937 (Leukemia)< 5
NeuroprotectionNeuronal Cell ModelsN/A
AntimicrobialAcinetobacter baumannii< 20
Pseudomonas aeruginosa< 15

Case Study 1: Anticancer Efficacy

In a preclinical study examining the effects of benzothiazole derivatives on MCF-7 cells, researchers found that treatment with these compounds resulted in significant apoptosis induction. Flow cytometry analysis indicated increased caspase activity, suggesting a mechanism involving programmed cell death .

Case Study 2: Neuroprotective Properties

A study investigating the neuroprotective effects of benzothiazole compounds reported that certain derivatives could reduce oxidative stress markers in neuronal cultures. This suggests potential therapeutic applications in neurodegenerative diseases .

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